molecular formula C7H11NO2 B1611368 (S)-1-Acetyl-pyrrolidine-2-carbaldehyde CAS No. 73323-64-5

(S)-1-Acetyl-pyrrolidine-2-carbaldehyde

Cat. No. B1611368
CAS RN: 73323-64-5
M. Wt: 141.17 g/mol
InChI Key: GNYLIUCLHXIEJV-ZETCQYMHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It might include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability. Techniques such as thermal analysis, spectroscopy, and chromatography might be used .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

(S)-1-Acetyl-pyrrolidine-2-carbaldehyde and its derivatives are primarily used in the synthesis of various compounds, often serving as intermediates in pharmaceutical research. A notable example is the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is used as an intermediate in small molecule anticancer drugs (Wang, Tu, Han, & Guo, 2017). Additionally, these compounds have been involved in the creation of various metal complexes, such as platinum(II) and palladium(II) complexes, which exhibit cytotoxic potency and the ability to overcome cisplatin resistance in certain cell lines (Kovala-Demertzi et al., 2004).

Chemical Synthesis and Optimization

Chemical synthesis involving (S)-1-Acetyl-pyrrolidine-2-carbaldehyde derivatives often focuses on optimizing yield and efficiency. For instance, a study on the efficient flow electrochemical alkoxylation of pyrrolidine-1-carbaldehyde demonstrates the optimization of reaction conditions to synthesize mono- or dialkoxylated products with high yields (Amri, Skilton, Guthrie, & Wirth, 2019). Moreover, the development of novel synthesis methods for pyrrolidine-2-carbaldehydes from inactivated cyclic amines has been reported, indicating a broadening scope of chemical transformations and applications (Wang, He, Tian, Zhang, & Fan, 2018).

Histochemical and Biochemical Research

In biochemical and histochemical research, derivatives of (S)-1-Acetyl-pyrrolidine-2-carbaldehyde have been utilized in various studies. For instance, acetic anhydride pyridine mixtures, which may include pyrrolidine derivatives, are used for acetylating hydroxyl groups in tissue sections, proving valuable in carbohydrate histochemistry (Mcmanus & Cason, 1950).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(2S)-1-acetylpyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-6(10)8-4-2-3-7(8)5-9/h5,7H,2-4H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYLIUCLHXIEJV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555559
Record name (2S)-1-Acetylpyrrolidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Acetyl-pyrrolidine-2-carbaldehyde

CAS RN

73323-64-5
Record name (2S)-1-Acetylpyrrolidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Cremonesi, P Dalla Croce, F Fontana, A Forni… - Tetrahedron …, 2007 - Elsevier
We have stereoselectively synthesised β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles by means of a condensation reaction between enantiomerically pure …
Number of citations: 22 www.sciencedirect.com

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